5-Bromoisatoic anhydride
Overview
Description
Synthesis Analysis
5-Bromoisatoic anhydride and its derivatives can be synthesized through several methods. One approach involves the reaction of α,ω-bis(bromomagnesio)alkanes with heterocyclic anhydrides, leading to novel syntheses of cycloalkanols (Canonne, Boulanger, & Chantegrel, 1987). Another method describes the synthesis of brominated heterocyclic derivatives of 5-Bromoisatin, where the process begins with the reaction of 5-Bromoisatin with various reagents (Al-Majidi & Al-Adhami, 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 5-Bromoisatoic anhydride has been determined using techniques like X-ray diffraction. For instance, the structure of 5-bromo-salicylaldehyde-2-methyl-thiosemicarbazonato(nitrato)copper(II) monohydrate was elucidated, showcasing the role of the bromine atom in its molecular configuration (Valdés-Martínez et al., 1996).
Chemical Reactions and Properties
5-Bromoisatoic anhydride participates in various chemical reactions, forming complex structures. For example, its derivatives have been used in the synthesis of different heterocyclic compounds with potential biological activity (Al-Majidi & Al-Adhami, 2016).
Physical Properties Analysis
The physical properties of 5-Bromoisatoic anhydride derivatives are crucial in determining their applicability in various fields. Spectroscopic techniques like FT-IR and FT-Raman have been employed to study compounds like 5-bromo-salicylic acid, providing insights into their structural and vibrational characteristics (Karabacak & Kurt, 2009).
Chemical Properties Analysis
The chemical properties of 5-Bromoisatoic anhydride derivatives are diverse, as evidenced by their use in various synthetic processes. For instance, brominated 3-alkyl-5-methylene-2(5H)-furanones, related to the anhydride's structure, have been synthesized and tested for biological activities, highlighting their chemical versatility (Steenackers et al., 2010).
Scientific Research Applications
Electrochemical Performance in Lithium-Ion Batteries
5-Bromoisatoic anhydride has been explored in the context of enhancing the electrochemical performance of lithium-ion batteries. Research demonstrates its role in optimizing the interphase structure of high-voltage cathode materials, leading to improved cyclic stability and rate performance (Tan et al., 2021).
Synthesis of Quinazolinone Derivatives for Anticancer Applications
Another significant application of 5-Bromoisatoic anhydride is in the synthesis of quinazolinone derivatives. These compounds have shown potential as anticancer agents, as evidenced by their cytotoxicity against specific cell lines (Malinowski et al., 2015).
Chemical Space Beyond Rule of 5 in Drug Design
In drug design, particularly for challenging targets in oncology and virology, 5-Bromoisatoic anhydride plays a role in developing compounds that lie beyond the conventional rule of 5 chemical space. This involves balancing oral pharmacokinetics while maintaining efficacy (DeGoey et al., 2017).
Applications in Organic and Coordination Chemistry
Its use extends to organic and coordination chemistry, where it aids in the synthesis of functionalized frameworks and compounds. This includes the preparation of heteroditopic ligands for metal salt binding (Wang et al., 2006).
Development of Inhibitors for Microbial Quorum Sensing
Research also suggests its potential in developing inhibitors for microbial quorum sensing, thereby contributing to the field of microbiology and infection control (Benneche et al., 2008).
Target Binding in Drug Development
In the realm of drug development, 5-Bromoisatoic anhydride is instrumental in understanding how drugs bind to their targets, especially in cases where traditional drug design principles are challenged (Doak et al., 2016).
Quantifying Grafted Anhydride in Polymer Science
In polymer science, methods have been developed to quantify the amount of grafted anhydride, such as maleic anhydride, onto polyolefins, which has implications for material science and engineering (Sclavons et al., 2000).
Synthesis of Oxazapine Scaffolds and Cytotoxicity Effects
The synthesis of oxazapine scaffolds from 5-Bromoisatoic anhydride has been researched, with a focus on their cytotoxicity effects, which has implications for pharmaceutical development (Azzawi & Hussein, 2022).
Quantification of Cell Turnover Kinetics
In biological research, 5-Bromoisatoic anhydride derivatives like 5-Bromo-2′-deoxyuridine are used to measure cell turnover in vivo, providing valuable insights into cell proliferation and loss (Bonhoeffer et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-bromo-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMYDSFWCOSFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302242 | |
Record name | 5-Bromoisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisatoic anhydride | |
CAS RN |
4692-98-2 | |
Record name | 4692-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromoisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromoisatoic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Bromoisatoic anhydride in the synthesis of the anticancer agents discussed in the paper?
A1: While the abstract doesn't explicitly detail the synthetic route, 5-Bromoisatoic anhydride is a crucial building block in synthesizing substituted quinazolin-4-one derivatives. These derivatives are the focus of the study due to their potential anticancer properties []. 5-Bromoisatoic anhydride likely serves as a starting material providing the core quinazolinone structure, which is then further modified to explore structure-activity relationships.
Q2: Can you explain more about the potential anticancer properties of the synthesized compounds and their link to 5-Bromoisatoic anhydride?
A2: Although the abstract lacks specifics about the mechanism of action, the researchers were investigating amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents []. This suggests that modifications introduced via reactions with 5-Bromoisatoic anhydride played a role in influencing the biological activity of the final compounds. Further research delving into the specific interactions of these derivatives with biological targets would be needed to understand how the structural changes, originating from 5-Bromoisatoic anhydride, translate to anticancer activity.
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